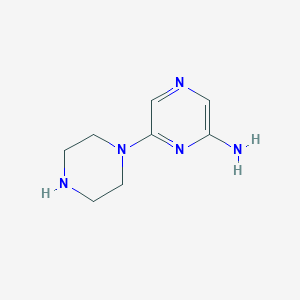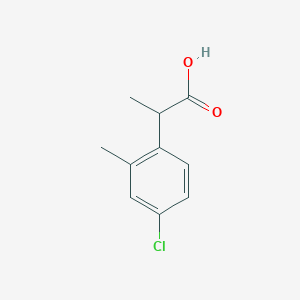
6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is a chemical compound with the molecular formula C₁₁H₁₁BrN₂. It is a member of the benzodiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole typically involves the bromination of 1-cyclobutyl-1H-1,3-benzodiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Mecanismo De Acción
The exact mechanism of action of 6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is not well-documented. like other benzodiazoles, it is believed to interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-1-cyclopentyl-1H-1,3-benzodiazole
- 6-Bromo-1-methyl-1H-1,3-benzodiazole
- 6-Bromo-1-ethyl-1H-1,3-benzodiazole
Uniqueness
6-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is unique due to its cyclobutyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H11BrN2 |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
6-bromo-1-cyclobutylbenzimidazole |
InChI |
InChI=1S/C11H11BrN2/c12-8-4-5-10-11(6-8)14(7-13-10)9-2-1-3-9/h4-7,9H,1-3H2 |
Clave InChI |
XEKSUJMRNKUYKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)N2C=NC3=C2C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)
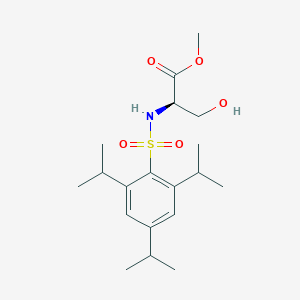
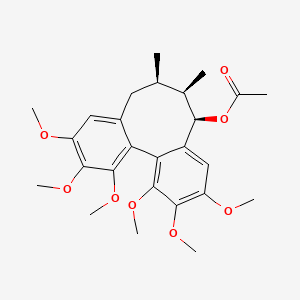
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)

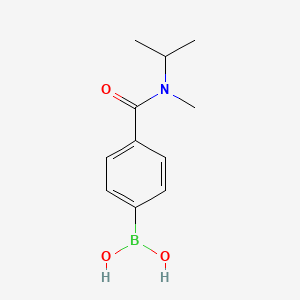
![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)

